molecular formula C19H20O2 B188523 3,3-Dibenzylpentane-2,4-dione CAS No. 53316-00-0

3,3-Dibenzylpentane-2,4-dione

Cat. No.: B188523
CAS No.: 53316-00-0
M. Wt: 280.4 g/mol
InChI Key: IKFXMLZJSMZDSV-UHFFFAOYSA-N
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Description

3,3-Dibenzylpentane-2,4-dione is a β-diketone derivative characterized by two benzyl groups attached to the central carbon of the pentane-2,4-dione backbone. This structural motif confers unique steric and electronic properties, distinguishing it from aliphatic or smaller aromatic-substituted analogues. Its synthesis typically involves alkylation or coupling reactions, though aromatic substituents like benzyl groups can complicate reaction pathways, as seen in Ag₂O-mediated coupling reactions where yields significantly decrease compared to non-aromatic analogues .

Properties

CAS No.

53316-00-0

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3,3-dibenzylpentane-2,4-dione

InChI

InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

IKFXMLZJSMZDSV-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C

Other CAS No.

53316-00-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Structural Properties

Compound Key NMR Signals (¹H) Notable Structural Features
3,3-Dibenzylpentane-2,4-dione Aromatic protons: ~7 ppm (multiplet) Bulky benzyl groups induce steric strain
3,3-Dimethyl-2,4-pentanedione Methyl protons: ~2.15 ppm (singlet) Linear conformation in solid state
3-Phenylazo-pentane-2,4-dione Azo group protons: ~7.5–8.5 ppm Chromophore for UV-Vis absorption

The aromatic protons in this compound complicate its NMR interpretation compared to aliphatic analogues, while its bulky substituents favor flexible conformations in solution .

Thermal and Chemical Stability

This compound exhibits moderate thermal stability, decomposing at temperatures >200°C. In contrast, discrete polyketones (e.g., P2–P5) with aliphatic chains melt without decomposition, highlighting the destabilizing effect of aromatic groups .

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